molecular formula C10H8N2O3 B8585078 N-(2,3-dioxoindolin-5-yl)acetamide

N-(2,3-dioxoindolin-5-yl)acetamide

Cat. No.: B8585078
M. Wt: 204.18 g/mol
InChI Key: LNVLCLWBIBORCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dioxoindolin-5-yl)acetamide is a chemical compound based on the isatin (indole-2,3-dione) core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This acetamide derivative is of significant interest in pharmaceutical research and drug discovery, particularly in the development of targeted therapies. Research into closely related structural analogs has demonstrated potent inhibitory effects against key therapeutic targets. Isatin-based compounds have been identified as effective inhibitors of SARS-CoV-2 3C-like protease (3CLpro), the main protease essential for viral replication, with some derivatives exhibiting inhibition in the nanomolar range (IC50 ~ 45-53 nM) . Furthermore, the isatin scaffold is a promising precursor for developing anticancer agents. Hybrid molecules incorporating N-phenylacetamide motifs, similar to this compound, have shown activity as inhibitors of Aurora A kinase, a key regulator of mitotic progression, and can also block the interaction between the SARS-CoV-2 spike protein and the host ACE2 receptor, suggesting potential dual anticancer and antiviral applications . Additional research on related structures highlights their potential as carbonic anhydrase inhibitors (CAIs) for conditions like glaucoma and tumors, and as agents with anticonvulsant and antidepressant properties in preclinical models . The mechanism of action for isatin derivatives varies by target but often involves enzyme inhibition through interaction with active sites, such as binding to the catalytic dyad of viral proteases or the active site of kinases . This compound is presented to the research community as a valuable building block for further chemical exploration and biological evaluation. FOR RESEARCH USE ONLY (RUO). Not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

N-(2,3-dioxo-1H-indol-5-yl)acetamide

InChI

InChI=1S/C10H8N2O3/c1-5(13)11-6-2-3-8-7(4-6)9(14)10(15)12-8/h2-4H,1H3,(H,11,13)(H,12,14,15)

InChI Key

LNVLCLWBIBORCX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)NC(=O)C2=O

Origin of Product

United States

The Indole Scaffold in Contemporary Medicinal Chemistry and Chemical Biology

The indole (B1671886) scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole ring, is a cornerstone in medicinal chemistry and chemical biology. nih.govnih.gov This heterocyclic system is not only prevalent in a vast array of natural products but also serves as a fundamental framework for the design of numerous synthetic therapeutic agents. nih.govresearchgate.net Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a "privileged scaffold" in drug discovery. nih.gov

Indole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govresearchgate.net The versatility of the indole nucleus allows for substitutions at various positions, enabling chemists to modulate the molecule's steric, electronic, and lipophilic properties to optimize its biological activity and pharmacokinetic profile. nih.gov Prominent examples of indole-based drugs include the anti-inflammatory drug Indomethacin (B1671933), the anti-migraine agent Sumatriptan, and the anti-cancer vinca alkaloids, Vincristine and Vinblastine. mlunias.com The continued exploration of indole chemistry promises the development of novel therapeutic agents for a wide range of diseases.

Isatin Indoline 2,3 Dione As a Prominent Privileged Scaffold for Molecular Design

Isatin (B1672199), chemically known as indoline-2,3-dione, is an oxidized derivative of indole (B1671886) that has garnered significant attention as a privileged scaffold in molecular design. Its structure features a reactive ketone group at the C-3 position, which serves as a key handle for a wide variety of chemical transformations. This synthetic accessibility allows for the creation of diverse libraries of isatin-based compounds.

The isatin core is associated with a broad spectrum of biological activities, including potent anticancer, anticonvulsant, antiviral, and antimicrobial effects. The ability to introduce substituents at the N-1, C-5, and C-7 positions of the isatin ring has been extensively explored to develop compounds with enhanced potency and selectivity. For instance, the FDA-approved anti-cancer drug Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, is based on an oxindole (B195798) scaffold, which is closely related to isatin. This highlights the therapeutic potential that can be unlocked by modifying the isatin core, cementing its status as a valuable starting point for drug discovery programs.

Structural Context and Academic Research Significance of N 2,3 Dioxoindolin 5 Yl Acetamide

N-Alkylation and N-Carboxymethylation Approaches

The introduction of substituents at the N-1 position of the isatin ring is a common strategy to modulate the physicochemical and pharmacological properties of the resulting compounds. nih.gov This is often achieved through N-alkylation or N-carboxymethylation, which can reduce the lability of the isatin nucleus while preserving its inherent reactivity. nih.gov

Direct N-Alkylation of Isatin with Acetamide (B32628) Derivatives

Direct N-alkylation of isatin with pre-functionalized acetamide derivatives represents a key pathway to this compound analogues. This approach typically involves the reaction of isatin with a suitable haloacetamide in the presence of a base. For instance, the synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives commences with the N-alkylation of isatin using various 2-chloro-N-phenylacetamide derivatives in the presence of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF). nih.gov This method provides a versatile route to a range of N-substituted isatins. nih.gov

Microwave-assisted synthesis has also proven to be an efficient method for N-alkylation. researchgate.net The use of microwave irradiation can significantly shorten reaction times and improve yields. researchgate.netasianpubs.org Optimized conditions often involve the use of bases like K₂CO₃ or cesium carbonate (Cs₂CO₃) in polar aprotic solvents such as DMF or N-methyl-2-pyrrolidinone (NMP). nih.govresearchgate.net

Another approach involves the use of trichloroacetimidate (B1259523) electrophiles in the presence of a Lewis acid catalyst to achieve N-alkylation of isatins. rsc.org This method is particularly effective for producing N-alkyl isatins, which are valuable precursors for various pharmaceutical compounds. rsc.org

N-Carboxymethylation of Isatin Precursors

N-Carboxymethylation introduces a carboxymethyl group onto the nitrogen atom of the isatin ring, which can then be further modified. A common method involves the reaction of isatin with an α-haloacetate, such as ethyl chloroacetate, in the presence of a base. nih.gov The resulting ester can then be hydrolyzed to the corresponding carboxylic acid.

The synthesis of a series of isatinacetic acid derivatives has been explored using various synthetic methods, highlighting the importance of these intermediates. nih.gov Microwave-assisted techniques have also been successfully applied to the N-alkylation of isatin with ethyl chloroacetate, with K₂CO₃ or Cs₂CO₃ in DMF or NMP yielding the best results. nih.gov

Conversion of Carboxylic Acid Intermediates to Tertiary Amides

Once the N-carboxymethylated isatin is obtained, the carboxylic acid group can be converted into a tertiary amide. This transformation is a crucial step in the synthesis of this compound and its analogues. Standard peptide coupling reagents can be employed for this purpose.

A direct conversion of carboxylic acids to amides can be achieved under microwave irradiation in the presence of a coupling agent like tosyl chloride, along with K₂CO₃, SiO₂, and a phase-transfer catalyst. asianpubs.org This method is efficient for producing primary, secondary, and tertiary amides. asianpubs.org Another approach involves a two-step reaction using phenylsilane (B129415) for amidation followed by a zinc-catalyzed reduction, which is particularly useful for reductive alkylation of amines with carboxylic acids. nih.gov The direct reaction of a carboxylic acid and an amine can be challenging due to salt formation, but heating the ammonium (B1175870) carboxylate salt above 100°C can drive off water and form the amide. libretexts.org

Diversification at Indoline (B122111) Ring Positions

Modification of the isatin core at positions other than N-1 offers further opportunities to create a diverse library of compounds with potentially enhanced biological activities.

Functionalization at C-3 Position via Condensation Reactions (e.g., Schiff Bases)

The C-3 carbonyl group of isatin is highly reactive and readily undergoes condensation reactions with various primary amines to form Schiff bases (imines). nih.govaip.org This reactivity is a cornerstone for generating a wide array of isatin derivatives. nih.govaip.orgpharmatutor.org

The synthesis of novel Schiff bases of isatin has been achieved by condensing imesatin (prepared from isatin and p-phenylenediamine) with different aromatic aldehydes. nih.gov Similarly, new Schiff bases have been synthesized from the reaction of 3-hydrazino-isatin with various aldehydes. rsc.org These reactions are often carried out in refluxing ethanol (B145695) with a catalytic amount of acetic acid. biomedres.us The resulting Schiff bases have shown a broad spectrum of biological activities. nih.govpharmatutor.org

The formation of Schiff bases can also be catalyzed by Lewis acids, such as iron (III) trifluoromethanesulfonate. aip.org This method provides an efficient route to isatin derivatives with an azomethine group. aip.org

Substituent Introduction at C-5 Position

The introduction of substituents at the C-5 position of the isatin ring is a key strategy for modulating the biological profile of the resulting compounds. nih.govcalstate.edu The electronic nature of the substituent at this position can significantly influence the molecule's activity. calstate.edu

For instance, the synthesis of 5-sulfonyl isatin derivatives has been reported, where isatin is first sulfonated at the 5-position using chlorosulfonic acid. nih.gov The resulting sulfonyl chloride can then be reacted with various amines to generate a library of sulfonamides. nih.gov It has been observed that modifications at the C-5 position are generally more effective in enhancing inhibitory potency against certain enzymes compared to substitutions at other positions. nih.gov

Multicomponent Reaction-Based Synthesis of Complex this compound Hybrids

The isatin core of this compound presents a versatile platform for the application of multicomponent reactions to generate novel hybrid molecules. The reactive ketone at the C3 position is a key functional group that can readily participate in reactions like the Ugi-4CR, leading to the formation of highly substituted spiro-oxindole frameworks.

The Ugi four-component reaction is a cornerstone of multicomponent chemistry, involving the condensation of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. This reaction is particularly valuable for creating peptidomimetic structures and diverse molecular libraries for drug discovery. nih.govnih.gov The general mechanism commences with the formation of an imine from the amine and the carbonyl compound, which is then protonated by the carboxylic acid. This activated iminium ion is subsequently attacked by the isocyanide, followed by the addition of the carboxylate anion and a final Mumm rearrangement to yield the stable bis-amide product. nih.gov

In the context of this compound, the isatin ketone serves as the carbonyl component. Research has demonstrated the successful application of the Ugi-4CR to isatin-based starting materials to construct complex and biologically active hybrid molecules. For instance, a library of isatin-based α-acetamide carboxamide oxindole (B195798) hybrids has been synthesized using the Ugi-4CR, showcasing the versatility of this approach. beilstein-journals.org

While direct use of this compound in a Ugi-4CR has been explored, a closely related strategy involves using a precursor such as 5-amino-1-benzyl-3,3-dimethoxyindolin-2-one. In this approach, the amine and isocyanide components are first reacted with various aldehydes or ketones and a diverse set of carboxylic acids. The resulting products bear different substituents on the 5-amido position of the oxindole ring. This methodology allows for the introduction of the acetamide group at the C5 position through the selection of acetic acid as the carboxylic acid component, or the introduction of other functionalities to create a range of analogues. beilstein-journals.org

The reaction is typically carried out in a suitable solvent like methanol, often with the aid of a catalyst such as zinc fluoride (B91410) (ZnF₂) to promote the reaction. beilstein-journals.org The diversity of the final products can be readily achieved by varying each of the four components: the isatin derivative, the amine, the carboxylic acid, and the isocyanide.

Table 1: Examples of Ugi-4CR Products Derived from a 5-Aminooxindole Precursor

Aldehyde/Ketone ComponentCarboxylic Acid ComponentAmine ComponentIsocyanide ComponentProduct Yield (%)
1-Chloropropan-2-oneAcetic Acid5-Amino-1-benzyl-3,3-dimethoxyindolin-2-oneBenzyl isocyanide42
Cyclohexanecarboxaldehyde1H-Pyrrole-3-carboxylic acid5-Amino-1-benzyl-3,3-dimethoxyindolin-2-oneBenzyl isocyanide63
Isobutyraldehyde2-Furoic acid5-Amino-1-benzyl-3,3-dimethoxyindolin-2-oneBenzyl isocyanide51
Acetone5-Nitrofuran-2-carboxylic acid5-Amino-1-benzyl-3,3-dimethoxyindolin-2-oneBenzyl isocyanide49
1-Chloropropan-2-one1-Boc-azetidine-3-carboxylic acid5-Amino-1-benzyl-3,3-dimethoxyindolin-2-oneBenzyl isocyanide54

Data sourced from a study on the synthesis of isatin-based α-acetamide carboxamide oxindole hybrids. beilstein-journals.org

The research findings indicate that a broad range of aldehydes, ketones, and carboxylic acids, including those with heterocyclic motifs, can be successfully employed in this reaction, leading to a diverse library of complex this compound hybrids and their analogues. beilstein-journals.org The ability to readily generate such molecular diversity from simple starting materials underscores the significant utility of the Ugi four-component reaction in the assembly of novel scaffolds based on the this compound framework.

Antineoplastic and Cytotoxic Mechanisms

The anticancer effects of this compound derivatives are multifaceted, involving the disruption of fundamental cellular processes required for tumor growth and survival. These mechanisms primarily include the induction of programmed cell death and the inhibition of critical enzymes, leading to selective toxicity against cancer cells.

Induction of Programmed Cell Death (Apoptosis) in Cancer Cell Lines

A primary mechanism by which chemotherapeutic agents exert their cytotoxicity is through the induction of apoptosis, or programmed cell death. scielo.br Several derivatives of the isatin core, including this compound analogues, have been shown to trigger this process in cancer cells. For instance, certain N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives have been observed to decrease the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. researchgate.net Further studies on related phthalimide (B116566) derivatives have confirmed that their cytotoxic effects on cancer cells are linked to apoptosis, as evidenced by DNA fragmentation and increased caspase-3 activity. nih.gov The induction of apoptosis by these compounds often involves the intrinsic pathway, which is governed by the balance of pro- and anti-apoptotic proteins within the cell. nih.gov

Inhibition of Key Enzymes in Cellular Metabolism and Proliferation

The unregulated proliferation of cancer cells is often driven by the aberrant activity of key enzymes. This compound derivatives have been designed to target several of these crucial enzymes. Notably, a series of 2,3-dioxoindolin-N-phenylacetamide derivatives have demonstrated potent inhibitory activity against Cell Division Cycle 25B (CDC25B) and Protein Tyrosine Phosphatase 1B (PTP1B). scielo.brscielo.br CDC25B is a phosphatase that plays a critical role in cell cycle progression, and its overexpression is common in various cancers. nih.gov PTP1B is also involved in multiple signaling pathways that regulate cell growth and metabolism. scielo.brnih.gov By inhibiting these phosphatases, the derivatives can halt the cell cycle and suppress tumor growth. scielo.brscielo.br Other related structures have been investigated for their ability to inhibit enzymes like 15-lipoxygenase-1, which is involved in inflammatory pathways that can promote cancer, and NUDT5, which plays a role in hormone-dependent breast cancer cell proliferation. bohrium.comfarmaciajournal.com

Selective Cytotoxicity Against Specific Cancer Cell Lines

Research has demonstrated that this compound derivatives can exhibit selective cytotoxicity against a range of human cancer cell lines. This selectivity is crucial for developing effective cancer therapies with minimal side effects. For example, specific 2,3-dioxoindolin-N-phenylacetamide derivatives have shown significant cytotoxic activity against human cervical cancer (HeLa), lung carcinoma (A549), and human colon cancer (HCT116) cell lines. scielo.brscielo.br

Similarly, various N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives have been evaluated for their antiproliferative activity. Studies have shown potent effects against breast cancer (MCF-7), with some compounds demonstrating cytotoxicity comparable to the standard drug 5-Fluorouracil. bohrium.com Other derivatives have shown notable activity against murine melanoma cells and HeLa cells. researchgate.net The specific substitutions on the phenylacetamide moiety of the molecule often dictate the potency and selectivity of its cytotoxic effects against different cancer cell lines. scispace.com

Cytotoxic Activity of this compound Derivatives Against Various Cancer Cell Lines

Compound/Derivative Series Cancer Cell Line Activity (IC50/CC50) Reference
2,3-dioxoindolin-N-phenylacetamide (Compound 2h) A549, HeLa, HCT116 Potent Activity scielo.brscielo.br
2-(6-bromo-2,3-dioxoindolin-1-yl)-N-(2-bromophenyl)acetamide HeLa, A549, HCT116 IC50 = 3.87 µmol/L (CDC25B), 2.98 µmol/L (PTP1B) scielo.brscielo.br
N-(1,3-dioxoisoindolin-4-yl)acetamide (Compound 3h) HeLa CC50 = 10.21 µM researchgate.net
N-(1,3-dioxoisoindolin-4-yl)acetamide (NPD-12) MCF-7 CC50 = 11.26 ± 1.158 µM bohrium.com
N-(1,3-dioxoisoindolin-4-yl)acetamide (NPD-8) MCF-7 CC50 = 16.14 ± 2.08 µM bohrium.com
2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide MCF-7, A549, HeLa Most active of tested series scispace.com

Modulatory Effects on Enzyme Activity

The pharmacological profile of this compound derivatives is significantly defined by their ability to modulate the activity of specific enzymes. This targeted inhibition is central to their therapeutic potential, particularly in cancer treatment.

Phosphatase Inhibition: CDC25B and PTP1B Specificity and Kinetics

A significant focus of research has been on the inhibition of the phosphatases CDC25B and PTP1B. scielo.brscielo.br A series of synthesized 2,3-dioxoindolin-N-phenylacetamide derivatives showed significant inhibitory activity against both enzymes. scielo.brresearchgate.net The half-maximal inhibitory concentration (IC50) values for most of these derivatives against CDC25B ranged from 3.2 to 23.2 µg/mL, and against PTP1B from 2.9 to 21.4 µg/mL. scielo.brresearchgate.net

One of the most potent compounds in this series, designated as 2h, exhibited IC50 values of 3.2 µg/mL against CDC25B and 2.9 µg/mL against PTP1B. scielo.brscielo.br Enzyme kinetic studies revealed that compound 2h acts as a mixed inhibitor, meaning it can bind to both the free enzyme and the enzyme-substrate complex. scielo.brscielo.br Selectivity experiments also confirmed that these derivatives are selective inhibitors for CDC25B and PTP1B. scielo.brscielo.br

Inhibitory Activity of 2,3-dioxoindolin-N-phenylacetamide Derivatives against CDC25B and PTP1B

Compound Target Enzyme IC50 (µg/mL) Reference Drug Reference Drug IC50 (µg/mL)
Compound 2h CDC25B 3.2 Na3VO4 2.7
Compound 2h PTP1B 2.9 Oleanolic acid 2.3

Data sourced from Jin et al., 2020. scielo.brscielo.brusp.br

Caspase Pathway Modulation: Inhibition of Caspase-3 and Caspase-7

Caspases are a family of cysteine proteases that are central to the execution of apoptosis. While some compounds induce apoptosis by activating caspases, others have been specifically designed to inhibit them, which can be relevant in other therapeutic contexts. In the study of isatin-based derivatives, researchers have synthesized and evaluated compounds for their ability to inhibit caspase-3 and caspase-7. nih.govsemanticscholar.org

A series of novel isatin-sulphonamide derivatives were assessed for their inhibitory activity against these caspases. nih.govsemanticscholar.org The results indicated that many of the synthesized compounds exhibited moderate inhibitory activity. nih.gov Notably, a 4-chloro phenylacetamide derivative (compound 20d) showed the most potent inhibitory activity against caspase-3, with an IC50 value of 2.33 µM. nih.govsemanticscholar.org The inhibition of these key executioner caspases highlights the diverse modulatory effects that can be achieved by modifying the core isatin structure. nih.govsemanticscholar.org

Kinase Inhibition: Targeting Src Kinase and Aurora A Kinase

Derivatives of the isatin core, a key component of this compound, have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.

Research has specifically highlighted the potential of N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamide derivatives as inhibitors of Src kinase. austinpublishinggroup.com A study detailing the synthesis and biological evaluation of these compounds reported that while many derivatives were synthesized, a select few demonstrated inhibitory activity against Src. austinpublishinggroup.com Notably, the nature of the substituent at the 5-position of the indolinone ring was found to be critical for the inhibitory potency. austinpublishinggroup.com For instance, replacing certain groups with an acetamido group was observed to diminish the inhibitory effect, underscoring the nuanced structure-activity relationships. austinpublishinggroup.com Among the synthesized series, one compound emerged as the most effective, albeit with moderate activity, exhibiting an IC₅₀ value of 3.55 mM. austinpublishinggroup.com Molecular docking studies suggested that this compound interacts with the active site of Src kinase through a hydrogen bond with the amino acid Leu273. austinpublishinggroup.com

The broader family of isatin derivatives has also shown promise as inhibitors of Aurora kinases, which are key regulators of mitosis. nih.govnih.gov Errors in Aurora kinase function can lead to genetic instability and are often observed in cancerous cells. nih.gov While direct studies on this compound's effect on Aurora A kinase are not extensively documented, the known activity of the isatin scaffold against this kinase family suggests a promising avenue for investigation. nih.govnih.gov For example, certain indolin-2-one derivatives have been developed as selective inhibitors of Aurora B kinase. nih.gov Furthermore, some isatin derivatives, such as Sunitinib, have been clinically approved as multi-kinase inhibitors, targeting a range of kinases including receptor tyrosine kinases. nih.gov This precedent with the isatin core structure supports the potential for this compound derivatives to be developed as effective kinase inhibitors.

Antimicrobial Properties

The search for novel antimicrobial agents is a critical area of pharmaceutical research, driven by the rise of antibiotic-resistant pathogens. Derivatives of this compound have demonstrated significant potential in this arena, exhibiting both antibacterial and antifungal properties.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

A variety of this compound derivatives have been synthesized and evaluated for their in vitro antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria. austinpublishinggroup.comnih.govnih.gov In preliminary studies, these compounds have shown promising results, with some derivatives exhibiting broad-spectrum activity. nih.govnih.gov

The general synthetic route often involves the N-carboxymethylation of isatin, followed by the conversion of the carboxylic acid to a tertiary amide. austinpublishinggroup.comnih.gov The resulting 2-(2,3-dioxo-indolin-1-yl)acetamide derivatives have been tested against various bacterial strains, demonstrating that structural modifications can significantly influence their antibacterial potency. nih.gov For example, certain Mannich bases derived from isatin have shown higher activity than their corresponding Schiff bases. nih.gov

Derivative TypeGram-Positive BacteriaGram-Negative BacteriaNotable Findings
2-(2,3-dioxo-indolin-1-yl)acetamide derivatives Effective against various strains nih.govEffective against various strains nih.govSome derivatives are more active than the standard drug norfloxacin (B1679917) in mouse infection models. nih.gov
N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3,2'-thiazolidin]-3'-yl)amino)acetamide derivatives Showed some degree of activity nih.govShowed some degree of activity nih.govCompound 5c possessed a broad spectrum of activity against tested microorganisms. nih.gov

Antifungal Activity Spectrum

In addition to their antibacterial effects, derivatives of this compound have also been investigated for their antifungal capabilities. nih.govnih.gov These compounds have been tested against a range of fungal species, revealing a spectrum of activity that highlights their potential for development as antifungal agents.

Studies have shown that some synthesized compounds are more active than the standard antifungal drug clotrimazole (B1669251) against specific fungi, such as Histoplasma capsulatum. nih.gov The isatin core, being a versatile pharmacophore, contributes to this antifungal potential, which can be modulated by various substitutions on the ring system. mdpi.com

Derivative TypeFungal SpeciesNotable Findings
2-(2,3-dioxo-indolin-1-yl)acetamide derivatives Histoplasma capsulatum nih.govMore active than the standard drug clotrimazole against this species. nih.gov
2-(2-oxo-morpholin-3-yl)-acetamide derivatives Candida species, Aspergillus species, molds, and dermatophytes nih.govIdentified as fungicidal agents with broad antifungal in vitro activity. nih.gov

Central Nervous System Related Activities

The isatin scaffold is known to be endogenous in mammals and exhibits a range of activities within the central nervous system (CNS). nih.govgoogle.com Consequently, derivatives of this compound have been explored for their potential as anticonvulsant and antidepressant agents.

Anticonvulsant Activity and Mechanistic Hypotheses

A series of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives were synthesized and evaluated for their anticonvulsant properties in a pentylenetetrazole (PTZ)-induced convulsion model. mdpi.com A significant number of the synthesized compounds were found to offer protection against PTZ-induced seizures, indicating their potential as anticonvulsant agents. mdpi.com

The mechanism of action for the anticonvulsant effects of these derivatives is hypothesized to be related to their interaction with various CNS targets. Isatin itself is known to have a complex pharmacological profile, interacting with multiple receptors and enzymes. The structural modifications in the synthesized acetamide derivatives likely modulate these interactions, leading to the observed anticonvulsant activity. Further research is needed to elucidate the precise molecular targets and pathways involved.

Antidepressant Effects in Behavioral Models

The same series of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives was also assessed for antidepressant activity using the forced swimming test (FST) model in mice. mdpi.com Several of the synthesized compounds demonstrated potent antidepressant-like activity. mdpi.com

One particular compound was identified as having the most potent effect, significantly reducing the duration of immobility time at a 100 mg/kg dose, an effect comparable to the reference drug fluoxetine. mdpi.com This suggests that these derivatives may exert their antidepressant effects through mechanisms similar to established antidepressant medications, potentially involving the modulation of neurotransmitter systems. The behavioral changes observed in the FST model are indicative of a potential therapeutic benefit in the treatment of depression.

Other Pharmacological Explorations

Antihistaminic Activity

The exploration of this compound and its derivatives for antihistaminic properties has not been a significant focus of published research to date. A thorough review of scientific literature did not yield specific studies investigating the H1-antihistaminic activity of this particular compound or its closely related analogues. While the isatin scaffold, a core component of this compound, is known for a wide range of biological activities, its potential as an antihistaminic agent remains largely unexplored. nih.gov

Future research could potentially investigate this area by synthesizing a series of this compound derivatives and evaluating their binding affinity for the histamine (B1213489) H1 receptor. Structure-activity relationship (SAR) studies would be crucial in determining the structural requirements for any potential antihistaminic effects. slideshare.net

Antileukemic Potential

The isatin scaffold, a key structural feature of this compound, has been the subject of extensive research in the development of novel anticancer agents. Derivatives of isatin have demonstrated significant potential in combating various forms of cancer, including leukemia. nih.gov The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis and inhibit key enzymes involved in cancer cell proliferation.

Several studies have highlighted the antileukemic activity of various isatin derivatives against different leukemia cell lines. For instance, mono- and bi-nuclear copper(II) complexes containing N-substituted isatin-thiosemicarbazones have shown promising cytotoxic activity against the Jurkat leukemia cell line. nih.gov One particular complex was found to be nine-fold more active than the standard chemotherapy drug cisplatin (B142131) against this cell line. nih.gov

Furthermore, 5-fluoro-1H-indole-2,3-dione-3-thiosemicarbazone derivatives have been investigated for their anticancer potential against chronic myeloid leukemia (K562, HL-60) and B-lymphoma (P3HR1) cell lines. ashpublications.org All tested compounds in this series were found to be cytotoxic to the B-lymphoma cell lines, with one allyl derivative demonstrating broad cytotoxic activity across all tested leukemia cell lines. ashpublications.org

Another study on di/trisubstituted isatin analogues identified a compound that displayed potent cytotoxic action against human T lymphocyte cells (Jurkat) with an exceptionally low IC₅₀ value of 0.03 µM, making it 330-fold more potent than the parent isatin structure. nih.gov

The following table summarizes the antileukemic activity of selected isatin derivatives, showcasing their potency against various leukemia cell lines.

Compound TypeLeukemia Cell LineReported Activity (IC₅₀)Reference
Isatin-Copper(II) Complex (Complex 39)Jurkat5.83 µM nih.gov
5-Fluoro-1H-indole-2,3-dione-3-thiosemicarbazone DerivativesP3HR1, P3HR1Vin (B-lymphoma)0.95–2.41 µM ashpublications.org
Di/trisubstituted Isatin Analogue (Compound 2)Jurkat0.03 µM nih.gov
3-Indolyl-3-hydroxy Oxindole Derivative (Compound 56)U937 (Leukemia)4.33 µM nih.gov

Structure Activity Relationship Sar and Rational Molecular Design of N 2,3 Dioxoindolin 5 Yl Acetamide Analogues

Impact of Substituent Variation on Biological Potency and Selectivity

The isatin (B1672199) core of N-(2,3-dioxoindolin-5-yl)acetamide offers several positions for chemical modification, each influencing the molecule's interaction with biological targets. The indole (B1671886) nitrogen (N-1), the acetamide (B32628) side chain at the 5-position, and the aromatic core itself are key sites for derivatization to modulate potency and selectivity.

The nitrogen atom at the N-1 position of the indoline (B122111) ring is a common site for substitution to explore and enhance biological activities. Introducing various groups at this position can significantly impact the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn affects its biological potency.

One prominent strategy involves the introduction of an N-phenylacetamide moiety at the N-1 position, creating a series of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives. scilit.com These compounds have been investigated for their cytotoxic effects against various cancer cell lines. scilit.com The N-1 substitution effectively transforms the isatin core into a more complex structure, allowing for extended interactions with target proteins. For instance, in a series of isatin N-phenylacetamide based sulphonamides, the substitution at the N-1 position was crucial for their inhibitory activity against human carbonic anhydrase (hCA) isoforms. nih.gov

The acetamide group and its associated phenyl ring present a rich area for synthetic modification to fine-tune biological activity. Altering the substituents on the phenyl ring of the N-1 acetamide side chain has been a fruitful approach in optimizing the potency of these isatin analogues.

In a study of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives, various electron-withdrawing and electron-donating groups were introduced onto the phenyl ring. researchgate.net The cytotoxic evaluation of these compounds revealed that the nature and position of the substituent dramatically influenced their activity. For example, the derivative 2-(5,7-dibromo-2,3-dioxoindolin-1-yl)-N-(4-nitrophenyl)acetamide was identified as the most potent compound in the series against a panel of human cancer cell lines. researchgate.net

Similarly, in the context of carbonic anhydrase inhibitors, substitutions on the N-phenylacetamide moiety were critical. nih.gov Analogues bearing chloro and bromo substituents on the phenyl ring were synthesized and evaluated. nih.gov The compound 2-(2,3-dioxoindolin-1-yl)-N-(4-sulfamoylphenyl)acetamide (2h) demonstrated particularly effective inhibition against hCA I and hCA II isoforms, with inhibition constants (Kᵢ) of 45.10 nM and 5.87 nM, respectively. nih.gov

Table 1: Carbonic Anhydrase Inhibitory Activity of Selected N-1 Substituted Isatin Analogues

Compound Substituent on Phenyl Ring hCA I Kᵢ (nM) hCA II Kᵢ (nM) hCA IX Kᵢ (nM) hCA XII Kᵢ (nM)
2h 4-sulfamoyl 45.10 5.87 38.60 4.81
3b 4-chloro (hydrazono) 9850 8764 65.30 7.95
3f 2-chloro (hydrazono) 8650 7980 78.40 8.13
3g 2-bromo (hydrazono) 7980 6530 81.20 8.54
AAZ * - 250 12 25 5.7

*Acetazolamide (standard inhibitor) *Data sourced from a study on isatin N-phenylacetamide based sulphonamides. nih.gov

Modifying the isatin nucleus itself is another key strategy in the rational design of more potent analogues. Halogenation and alkylation of the aromatic ring of the indoline core can alter the electronic environment and steric bulk of the molecule, thereby influencing its binding affinity and selectivity for biological targets.

The introduction of bromine atoms at the 5 and 7 positions of the isatin ring has been shown to be a particularly effective modification. The synthesis of 5,7-dibromoisatin is a key step in creating highly potent cytotoxic agents. researchgate.net This di-brominated core was used to synthesize a series of 2-(5,7-dibromo-2,3-dioxoindolin-1-yl)-N-phenylacetamide derivatives. As mentioned previously, the compound bearing both the 5,7-dibromo substitution on the isatin core and a 4-nitro group on the N-phenylacetamide ring was the most active cytotoxic agent in its series, highlighting the synergistic effect of substitutions on both the core and the side chain. researchgate.net These findings underscore the importance of the indoline core's substitution pattern in achieving high biological potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is invaluable in drug design as it allows for the prediction of the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and providing insights into the mechanism of action. nih.govnih.gov For this compound analogues, QSAR studies have been employed to understand the structural requirements for their cytotoxic activity. scilit.comresearchgate.net

The foundation of any QSAR model is the set of molecular descriptors used to numerically represent the chemical structure. nih.gov These descriptors quantify various physicochemical properties of the molecules, including steric, electronic, hydrophobic, and topological features. For a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide analogues, a similar class of compounds, over 2000 molecular descriptors were calculated, encompassing 1D, 2D, and 3D properties. semanticscholar.org

The selection of relevant descriptors is a critical step to build a robust and predictive QSAR model. A large number of calculated descriptors often contain redundant or irrelevant information. nih.gov Therefore, algorithms are used to select a subset of descriptors that have the highest correlation with the biological activity. Examples of descriptor classes include:

Electronic descriptors: (e.g., dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies) which describe the electronic aspects of the molecule.

Steric descriptors: (e.g., molecular weight, molar refractivity, van der Waals volume) which relate to the size and shape of the molecule.

Topological descriptors: (e.g., Wiener index, Kier & Hall connectivity indices) which describe the atomic connectivity within the molecule.

Quantum chemical descriptors: These provide detailed information on the electronic properties and reactivity of the molecules.

Once the descriptors are selected, chemometric methods are applied to build the mathematical model that links the descriptors to the biological activity. Several regression techniques are commonly used in QSAR studies.

Multiple Linear Regression (MLR): This is one of the simplest methods, which assumes a linear relationship between the descriptors and the activity. It is used to generate a straightforward equation that can be easily interpreted.

Factor Analysis-Multiple Linear Regression (FA-MLR): This method first uses factor analysis to group correlated descriptors into a smaller number of orthogonal "factors," which are then used in an MLR model. This helps to reduce issues with multicollinearity among descriptors.

Principal Component Regression (PCR): Similar to FA-MLR, PCR is another technique to handle inter-correlated descriptors. It transforms the descriptors into a new set of uncorrelated variables called principal components, which are then used in a regression analysis.

Genetic Algorithm-Partial Least Squares (GA-PLS): This is a more advanced approach where a genetic algorithm is used for variable selection. The GA selects the most relevant descriptors, and then Partial Least Squares (PLS) regression is used to build the model. PLS is particularly useful when the number of descriptors is large and they are highly correlated. In a study on indole derivatives, a Genetic Function Approximation (GFA) was used in conjunction with MLR and Artificial Neural Networks (ANN) to develop predictive QSAR models. semanticscholar.org The resulting models showed good statistical significance, indicating their reliability for predicting the anti-influenza activity of the compounds. semanticscholar.org

These QSAR models not only predict the activity of new compounds but also provide valuable insights into the key structural features that govern the biological activity, thereby guiding the rational design of more potent this compound analogues. scilit.com

Analog Design and Library Synthesis for Bioactivity Optimization

Systematic Analog Preparation and Functional Evaluation

The systematic preparation of analogues of this compound is a well-established process rooted in fundamental organic chemistry. The synthesis of the parent compound itself can be achieved through the acetylation of 5-aminoisatin. researchgate.net This 5-amino precursor serves as a critical starting point for generating a diverse library of analogues.

A common strategy for analog preparation involves the modification of the acetamido group at the 5-position. For instance, by varying the acyl group, a range of N-acyl derivatives can be synthesized. This allows for the exploration of the impact of different alkyl or aryl substituents on bioactivity. Furthermore, modifications can be made to the isatin ring itself, such as substitutions at the N1-position or at other available positions on the benzene (B151609) ring, to probe their influence on the compound's interaction with its biological target.

Once synthesized, each analogue undergoes rigorous functional evaluation to determine its biological activity. This typically involves in vitro assays to measure the compound's potency against a specific biological target, such as an enzyme or a receptor. The data generated from these assays are crucial for establishing a structure-activity relationship (SAR).

Table 1: Representative Analogues of this compound and their Hypothetical Bioactivity

Compound IDR1-substituent (at N1)R2-substituent (on acetamido group)Bioactivity (IC₅₀, µM)
This compound HMethyl15.2
Analogue 1HEthyl12.5
Analogue 2HPropyl18.9
Analogue 3HPhenyl8.7
Analogue 4MethylMethyl22.1
Analogue 5EthylMethyl25.4

Note: The data in this table is hypothetical and for illustrative purposes only, as specific, publicly available SAR data for a comprehensive library of this compound analogues is limited.

Hit Optimization Strategies for Lead Compound Development

Following the initial SAR analysis from the first round of analogues, hit optimization strategies are employed to refine the most promising compounds into a "lead" candidate. A lead compound is a more advanced molecule with improved potency, selectivity, and drug-like properties.

The process of hit-to-lead optimization is an iterative cycle of design, synthesis, and testing. Key strategies include:

Scaffold Hopping: In some cases, the isatin core may be replaced with other heterocyclic systems to explore new chemical space while retaining the key pharmacophoric features.

Bioisosteric Replacement: This involves replacing certain functional groups with others that have similar physical or chemical properties to improve the compound's metabolic stability, reduce toxicity, or enhance its binding affinity. For instance, the amide linkage in the acetamido group could be replaced with other bioisosteres.

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be used to predict how different analogues will bind. This allows for a more rational design of new compounds with improved interactions with the target.

Table 2: Hit-to-Lead Optimization of a Hypothetical this compound Analogue

Compound IDModification from Parent CompoundPotency (IC₅₀, nM)Selectivity (vs. related targets)
Hit Compound (Analogue 3) Phenyl on acetamido group87005-fold
Lead Candidate 14-fluoro substitution on the phenyl ring52025-fold
Lead Candidate 23-chloro substitution on the phenyl ring75015-fold
Lead Candidate 3N1-methylation of Lead Candidate 1120010-fold

Note: The data in this table is hypothetical and for illustrative purposes only.

This hypothetical optimization process demonstrates how targeted modifications can significantly improve a compound's profile. The addition of a fluorine atom to the phenyl ring in Lead Candidate 1, for example, hypothetically leads to a substantial increase in potency and selectivity. This iterative process of chemical refinement is essential for developing a compound that is not only active but also possesses the necessary properties to be considered for further preclinical and clinical development.

Computational Chemistry and in Silico Approaches for N 2,3 Dioxoindolin 5 Yl Acetamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is crucial for understanding how a ligand, such as a derivative of N-(2,3-dioxoindolin-5-yl)acetamide, might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking simulations are instrumental in predicting the binding modes and estimating the binding affinities of ligands to their target macromolecules. nih.govresearchgate.net For instance, in the development of novel antifungal agents, derivatives of this compound have been docked into the active site of lanosterol (B1674476) 14-alpha-demethylase, a key enzyme in fungal cell membrane biosynthesis. nih.gov These simulations help to visualize how the ligand fits within the binding pocket and to quantify the strength of the interaction, often expressed as a docking score or binding energy. nih.govbohrium.com

Similarly, in the quest for new anticancer agents, derivatives of this compound have been evaluated for their potential to inhibit targets like c-MET and SMO, which are implicated in non-small cell lung cancer. nih.gov The predicted binding affinities from these docking studies provide a theoretical basis for prioritizing compounds for synthesis and further biological evaluation. nih.gov

Elucidation of Specific Ligand-Protein Interactions (e.g., Hydrogen Bonding)

A key advantage of molecular docking is its ability to elucidate the specific types of interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, and electrostatic forces. patsnap.com For example, docking studies on this compound derivatives have revealed crucial hydrogen bond interactions with amino acid residues in the active site of their target proteins. nih.gov

In one study, the hydrazido-NH group of a derivative was predicted to form intramolecular hydrogen bonds with both a carbonyl group on the core structure and a hydroxyl group of a benzoyl moiety, influencing its conformation and binding to the c-MET kinase. nih.gov Understanding these specific interactions is vital for medicinal chemists to rationally design more potent and selective inhibitors. patsnap.com

Virtual Screening and Lead Optimization through Docking Scoring

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.govresearchgate.net Docking-based virtual screening involves docking each molecule from a library into the target's binding site and ranking them based on their predicted binding affinity or docking score. nih.gov This approach allows researchers to efficiently screen vast chemical spaces and select a manageable number of promising candidates for experimental testing. nih.gov

Once a "hit" or "lead" compound is identified, molecular docking plays a crucial role in lead optimization. patsnap.com By iteratively modifying the structure of the lead compound and re-docking it into the target, researchers can explore the structure-activity relationship (SAR) and design new analogs with improved potency and selectivity. patsnap.com For example, the introduction of electron-withdrawing groups on the 2-oxoindoline core of this compound derivatives was guided by docking simulations to enhance π–π interactions with a key tyrosine residue in the c-MET binding site. nih.gov

Target Protein PDB ID Docking Software Key Interacting Residues Predicted Binding Affinity/Score Reference
Lanosterol 14 alpha-Demethylase5v5zAutoDock VinaLeu 87(A), Tyr 118(A), Pro 230(A), Phe 228(A), Phe 233(A), Thr 311(A), Leu 376(A), Phe 380(A), Ser 507(A)Not explicitly stated in provided text nih.gov
c-MET7B40Not explicitly stated in provided textY1159Not explicitly stated in provided text nih.gov
SMONot explicitly stated in provided textNot explicitly stated in provided textNot explicitly stated in provided textKi values in the low-nanomolar range for some derivatives nih.gov
PI3Kα4L2YNot explicitly stated in provided textNot explicitly stated in provided textNot explicitly stated in provided text nih.gov
COX-13N8YVLife MDS 4.3Not explicitly stated in provided textBetter than indomethacin (B1671933) (reference) nih.gov
COX-23LN1VLife MDS 4.3Not explicitly stated in provided textBetter than celecoxib (B62257) (reference) nih.gov
NUDT5Not explicitly stated in provided textNot explicitly stated in provided textNot explicitly stated in provided text-8.3 kcal/mol for an active derivative bohrium.com

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules. researchgate.net DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. eurjchem.comnih.govresearchgate.net

Electronic Structure Analysis (HOMO-LUMO Orbital Energies and Distributions)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in the chemical reactivity of a molecule. nih.gov The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and polarizability. nih.govirjweb.com A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

For derivatives of this compound, DFT calculations can be used to determine the energies and spatial distributions of the HOMO and LUMO. researchgate.net This information helps in understanding the intramolecular charge transfer processes and predicting the sites of electrophilic and nucleophilic attack. researchgate.net

Parameter Significance Typical Application in this compound Research
HOMO Energy Electron-donating abilityPredicting reactivity towards electrophiles
LUMO Energy Electron-accepting abilityPredicting reactivity towards nucleophiles
HOMO-LUMO Gap Chemical reactivity, kinetic stability, polarizabilityAssessing the potential for intramolecular charge transfer and overall reactivity

Charge Distribution and Molecular Electrostatic Potential Surface (MEPS) Analysis

The molecular electrostatic potential surface (MEPS) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEPS maps the electrostatic potential onto the electron density surface of the molecule. researchgate.net Different colors on the MEPS represent different potential values; typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound and its analogs, MEPS analysis can identify the most likely sites for intermolecular interactions, such as hydrogen bonding. researchgate.net For example, negative potential regions are often localized over electronegative atoms like oxygen and nitrogen, indicating their role as hydrogen bond acceptors. researchgate.net This information is complementary to molecular docking studies and provides a more detailed picture of the forces driving ligand-receptor interactions.

Natural Bond Orbital (NBO) Analysis for Stability and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that provides insights into the electron density distribution, bonding interactions, and charge transfer within a molecule. uokerbala.edu.iquni-muenchen.de It examines the interactions between filled "donor" Lewis-type orbitals and empty "acceptor" non-Lewis-type orbitals. The stabilization energy associated with these interactions, denoted as E(2), quantifies the extent of delocalization and its contribution to molecular stability. uni-muenchen.dewisc.edu

In the context of this compound and related isatin (B1672199) derivatives, NBO analysis reveals significant intramolecular charge transfer (ICT) interactions that are crucial for their chemical behavior. uokerbala.edu.iq These interactions, primarily hyperconjugative interactions, involve the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals. uokerbala.edu.iqyoutube.com The magnitude of the stabilization energy, E(2), calculated using second-order perturbation theory, is directly related to the strength of these donor-acceptor interactions. uokerbala.edu.iquni-muenchen.de

A hypothetical NBO analysis for this compound would likely highlight strong interactions involving the lone pairs of the oxygen and nitrogen atoms of the acetamide (B32628) and isatin moieties, and the π-orbitals of the aromatic ring. These interactions contribute to the planarity and stability of the molecular structure.

Table 1: Hypothetical Major Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound from NBO Analysis

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) N-Hσ(C=O)> 5.0n → σ
LP (2) O=Cπ(C=C)> 2.0n → π
π (C=C)π(C=O)> 10.0π → π
π (Aromatic Ring)π(C=O)> 5.0π → π

Note: The values presented in this table are illustrative and based on general principles of NBO analysis for similar structures. Actual values would require specific quantum chemical calculations.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules and their complexes. tandfonline.comchemrxiv.org By simulating the movements of atoms and molecules over time, MD can provide detailed insights into conformational changes, binding stability, and interaction dynamics that are often inaccessible through experimental methods alone. tandfonline.com

Conformational Flexibility and Dynamic Behavior of Compound-Target Complexes

MD simulations are instrumental in understanding the conformational flexibility of this compound when it binds to a biological target, such as a protein. tandfonline.com These simulations can track the dynamic changes in the ligand's conformation and the protein's structure upon binding. tandfonline.com

The analysis of the root-mean-square deviation (RMSD) of the atomic positions over the simulation time provides a measure of the structural stability of the compound-target complex. ut.ac.ir A stable complex will generally exhibit smaller RMSD fluctuations, indicating that the ligand maintains a consistent binding mode within the target's active site. nih.gov For example, a simulation might show that a complex reaches equilibrium after a certain period, with only minor fluctuations around an average structure. tandfonline.com

The root-mean-square fluctuation (RMSF) is another important parameter derived from MD simulations. ut.ac.ir RMSF analysis helps to identify the flexibility of individual residues in the protein, revealing which parts of the target are most affected by the binding of the compound. ut.ac.ir Regions of the protein that show high RMSF values are more flexible, while regions with low RMSF values are more constrained.

By observing the trajectory of the MD simulation, researchers can visualize the dynamic interactions, such as the formation and breaking of hydrogen bonds and hydrophobic contacts, between this compound and its target protein. researchgate.net This provides a detailed picture of the dynamic behavior of the complex at an atomic level. tandfonline.com

Evaluation of Binding Stability and Dissociation Pathways

MD simulations are crucial for evaluating the binding stability of a ligand-protein complex. plos.org The stability of the complex formed by this compound and its target can be assessed by monitoring key parameters throughout the simulation. A sustained low RMSD for both the ligand and the protein backbone indicates a stable binding pose. nih.gov

Furthermore, the number and duration of intermolecular interactions, particularly hydrogen bonds, can be quantified over the simulation time. nih.gov A high percentage of conformers maintaining critical hydrogen bonds suggests a stable and strong interaction. nih.gov

Advanced MD simulation techniques can also be employed to explore the dissociation pathways of the ligand from its binding site. By applying external forces or using enhanced sampling methods, it is possible to simulate the unbinding process and identify the key energetic barriers and intermediate states. This information is invaluable for understanding the kinetics of binding and for designing molecules with improved residence times.

Table 2: Representative Data from a Hypothetical MD Simulation of this compound Bound to a Target Protein

Simulation ParameterValueInterpretation
Average RMSD of Protein Cα atoms1.5 ÅIndicates a stable protein structure during the simulation.
Average RMSD of Ligand heavy atoms0.8 ÅSuggests the ligand maintains a stable binding pose.
Key Hydrogen Bond Occupancy85%A critical hydrogen bond is maintained for a majority of the simulation time, indicating strong binding.
Binding Free Energy (MM/PBSA)-45 kcal/molA favorable binding free energy, suggesting a stable complex.

Note: The values in this table are for illustrative purposes and represent typical data obtained from MD simulation analysis.

Analytical and Spectroscopic Characterization Methods for N 2,3 Dioxoindolin 5 Yl Acetamide and Its Derivatives

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous structural elucidation of novel and known chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) are routinely employed to confirm the identity of N-(2,3-dioxoindolin-5-yl)acetamide and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of this compound and its derivatives. researchgate.netrsc.org

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For derivatives of this compound, characteristic signals are expected for the aromatic protons on the indole (B1671886) ring, the amide proton (NH), and the acetyl methyl protons. The chemical shifts (δ), reported in parts per million (ppm), and the coupling constants (J), in Hertz (Hz), are key parameters for structural assignment. rsc.org For instance, in related acetamide (B32628) structures, the amide proton often appears as a broad singlet, and the acetyl methyl group typically presents as a sharp singlet. Aromatic protons will exhibit complex splitting patterns depending on their substitution. rsc.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in a molecule. chemicalbook.com For this compound derivatives, distinct signals are anticipated for the carbonyl carbons of the dioxoindoline and acetamide groups, the aromatic carbons, and the methyl carbon of the acetyl group. chemicalbook.comhmdb.ca The chemical shifts of the carbonyl carbons are typically found in the downfield region of the spectrum.

Table 1: Representative NMR Data for Acetamide-Containing Compounds

Compound Type¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Aromatic AcetamidesAromatic protons (multiplet), Amide NH (singlet), Acetyl CH₃ (singlet)Aromatic carbons, Carbonyl carbon, Methyl carbon
Heterocyclic AcetamidesHeterocyclic protons (multiplet), Amide NH (singlet), Acetyl CH₃ (singlet)Heterocyclic carbons, Carbonyl carbon, Methyl carbon

Note: Specific chemical shifts will vary depending on the full molecular structure and the solvent used for analysis.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds.

IR Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands are expected for the N-H stretching of the amide and indole groups, the C=O stretching of the ketone and amide carbonyls, and the C-C and C-H vibrations of the aromatic ring. derpharmachemica.com For example, a related compound, N-(1,3-dioxo-2-phenylisoindolin-4-yl)acetamide, exhibits a strong, sharp absorption at 1734 cm⁻¹ attributed to the imide carbonyl stretch and a strong, broad band at 1662 cm⁻¹ for the amide carbonyl group. derpharmachemica.com

Raman Spectroscopy: Raman spectroscopy can provide additional information, particularly for symmetric non-polar bonds that may be weak in the IR spectrum.

Table 2: Typical IR Absorption Frequencies for Key Functional Groups

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
N-H (Amide/Indole)Stretching3500 - 3200
C=O (Ketone)Stretching1725 - 1705
C=O (Amide)Stretching1680 - 1630
C=C (Aromatic)Stretching1600 - 1450

Mass Spectrometry (MS, HRMS, ESI-MS, LC-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis.

MS and HRMS: High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the compound. rsc.org This is a critical step in confirming the identity of a newly synthesized molecule.

ESI-MS: Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar and thermally labile molecules, allowing for the determination of the molecular weight with minimal fragmentation. rsc.orgresearchgate.net

LC-MS: Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. ekb.egd-nb.inforesearchgate.net This hyphenated technique is invaluable for analyzing complex reaction mixtures, identifying byproducts, and confirming the purity of the target compound. ekb.eg The fragmentation patterns observed in the tandem mass spectrometry (MS/MS) mode can be used to elucidate the structure of the molecule. researchgate.net

Chromatographic Purity Assessment

Chromatographic techniques are essential for assessing the purity of this compound and its derivatives, as well as for monitoring the progress of chemical reactions.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Evaluation

Thin layer chromatography (TLC) is a simple, rapid, and cost-effective method used to separate components of a mixture. advion.com It is widely used to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot. derpharmachemica.comadvion.com The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system. By comparing the Rf value of the product to that of the starting materials, the progress of the reaction can be easily tracked. TLC is also used for a preliminary evaluation of the purity of the final product. A single spot on the TLC plate in multiple solvent systems is a good indication of a pure compound.

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. nih.gov The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula. researchgate.net A close agreement between the found and calculated values provides strong evidence for the empirical and molecular formula of the synthesized compound, thereby confirming its elemental composition. nih.gov

Future Directions and Emerging Research Frontiers for N 2,3 Dioxoindolin 5 Yl Acetamide

Development of Highly Selective and Potent N-(2,3-dioxoindolin-5-yl)acetamide Analogues

The quest for enhanced therapeutic efficacy and reduced off-target effects is a central theme in modern drug discovery. For this compound, the development of highly selective and potent analogues is a critical next step. This involves the strategic modification of the core isatin (B1672199) structure to optimize interactions with specific biological targets.

Researchers are exploring various synthetic strategies to create diverse libraries of this compound derivatives. pnrjournal.comnih.gov These strategies often involve substitutions at the 1, 5, and 7 positions of the isatin ring, as well as modifications to the acetamide (B32628) side chain. pnrjournal.com For instance, the introduction of different aryl or heterocyclic moieties can significantly influence the compound's binding affinity and selectivity for target proteins. nih.govnih.govnih.gov The synthesis of these new chemical entities is often guided by computational modeling and structure-activity relationship (SAR) studies to rationally design compounds with improved pharmacological profiles. nih.govnih.gov

Table 1: Examples of Synthesized Isatin Derivatives and their Potential Applications

Compound NamePotential ApplicationReference
N-(2-Bromophenyl)-2-(2,3-dioxoindolin-1-yl)acetamideCarbonic Anhydrase Inhibition nih.gov
2-(2,3-Dioxoindolin-1-yl)-N-(4-sulfamoylphenyl)acetamideCarbonic Anhydrase Inhibition nih.gov
2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-ethyl-N-phenylacetamideTranslocator Protein (TSPO) Ligand mdpi.com
2-isoxazol-3-yl-acetamide analoguesHSP90 Inhibition nih.gov
2-(1,3-dioxoisoindolin-2-yl)-N-phenyl-acetamide derivatives15-Lipoxygenase-1 Inhibition farmaciajournal.comfarmaciajournal.com

Identification of Novel Biological Targets and Signaling Pathways Beyond Current Scope

While the isatin scaffold is known to interact with a range of biological targets, including kinases, tubulin, and various enzymes, there remains a vast, unexplored landscape of potential molecular interactions. nih.govnih.gov Future research will focus on identifying novel biological targets and elucidating the signaling pathways modulated by this compound and its analogues.

This endeavor will be propelled by advanced chemoproteomics and functional genomics approaches. Techniques such as activity-based protein profiling (ABPP) and thermal proteome profiling (TPP) can be employed to identify direct protein targets of these compounds within a cellular context. Furthermore, transcriptomic and proteomic analyses of cells treated with this compound derivatives can reveal downstream signaling cascades and cellular processes that are affected. nih.gov Uncovering these novel targets and pathways will not only provide a deeper understanding of the compound's mechanism of action but also open up new therapeutic avenues for diseases that are currently undertreated. For example, recent studies have explored the role of isatin derivatives as estrogen receptor α degraders in breast cancer cells, a previously unreported mechanism. frontiersin.org

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design for Isatin Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the development of isatin derivatives is no exception. nih.govspringernature.commednexus.org These powerful computational tools can accelerate the design-synthesize-test-analyze cycle, leading to the more rapid identification of promising drug candidates. nih.gov

AI and ML algorithms can be trained on large datasets of known isatin derivatives and their biological activities to build predictive models. pnrjournal.comnih.gov These models can then be used for:

Virtual Screening: To rapidly screen vast virtual libraries of compounds and identify those with a high probability of being active against a specific target. pnrjournal.comnih.gov

De Novo Design: To generate novel molecular structures with desired pharmacological properties from scratch. springernature.com

ADMET Prediction: To predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to prioritize those with favorable drug-like characteristics. nih.gov

By leveraging AI and ML, researchers can explore a much larger chemical space and make more informed decisions about which compounds to synthesize and test, ultimately saving time and resources. pnrjournal.comnih.govspringernature.com

Exploration of this compound Scaffold for Multi-Target-Directed Ligand Development

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple pathological pathways. nih.govnih.gov This has led to the emergence of the multi-target-directed ligand (MTDL) approach, which aims to design single molecules that can simultaneously modulate multiple targets. nih.gov The versatile isatin scaffold of this compound is an ideal platform for the development of MTDLs.

By strategically combining the isatin core with other pharmacophores known to interact with different targets, researchers can create hybrid molecules with a desired polypharmacological profile. nih.gov For example, an isatin derivative could be designed to inhibit both a key protein kinase and a component of a pro-inflammatory signaling pathway, offering a synergistic therapeutic effect. The development of such MTDLs based on the this compound scaffold holds significant promise for the treatment of complex, multifactorial diseases. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(2,3-dioxoindolin-5-yl)acetamide, and how is structural confirmation achieved?

  • Methodological Answer : The compound is synthesized via condensation reactions, often using acetic acid derivatives and indoline precursors. For example, a 90% yield was achieved by refluxing reactants in glacial acetic acid, followed by purification via recrystallization. Structural confirmation involves ¹H NMR (e.g., δ 10.92 ppm for NH), mass spectrometry (MS(ESI): [M+H]⁺ 204.33), and LC-ESI for purity (90%) .

Q. Which analytical techniques are critical for assessing purity and detecting impurities in this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with acetonitrile/water mobile phases is standard for impurity profiling. Thin-layer chromatography (TLC) monitors reaction progress, while recrystallization in ethanol/water mixtures ensures >90% purity. For related acetamides, HPLC methods detect impurities at 0.1% thresholds .

Q. How can researchers optimize reaction conditions to improve synthesis yields?

  • Methodological Answer : Yield optimization involves solvent selection (e.g., DMSO for solubility), temperature control (reflux at 80–100°C), and stoichiometric adjustments. Evidence shows 90% yields using equimolar ratios and glacial acetic acid as both solvent and catalyst .

Advanced Research Questions

Q. What strategies are used to evaluate structure-activity relationships (SAR) for this compound derivatives?

  • Methodological Answer : SAR studies involve synthesizing analogs with substituents like chloro (5b), morpholine (5c), or benzamide (5d) groups. Biochemical assays (e.g., enzyme inhibition) and computational docking (e.g., binding affinity predictions) compare activities. For instance, 5b showed enhanced inhibitory effects due to electron-withdrawing substituents .

Q. How can computational modeling resolve contradictions in biochemical activity data among derivatives?

  • Methodological Answer : Molecular dynamics simulations and density functional theory (DFT) analyze electronic effects and steric hindrance. For example, conflicting activity data between 5a and 5c derivatives were resolved by modeling hydrogen-bonding interactions with target enzymes .

Q. What crystallographic methods validate the molecular geometry of this compound analogs?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) confirms bond lengths and angles. For related acetamides, SCXRD data revealed planar indole rings and acetamide side-chain conformations critical for activity. R factors <0.05 ensure accuracy .

Q. How do researchers address discrepancies in purity or yield across synthetic batches?

  • Methodological Answer : Batch inconsistencies are mitigated via strict reaction monitoring (TLC/HPLC) and spectroscopic validation. For example, LC-ESI purity deviations (90% vs. 95%) were traced to recrystallization solvent ratios, requiring iterative optimization .

Q. What experimental designs test the compound’s stability under physiological conditions?

  • Methodological Answer : Stability assays involve incubating the compound in buffer solutions (pH 4–9) at 37°C, followed by LC-MS/MS analysis. Degradation products (e.g., hydrolyzed indole derivatives) are identified via fragmentation patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.